molecular formula C16H10ClNO2S B2377037 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid CAS No. 338396-92-2

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid

Cat. No.: B2377037
CAS No.: 338396-92-2
M. Wt: 315.77
InChI Key: YOECNFWZJQETQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]benzoic acid is a heterocyclic compound featuring a benzoic acid core linked to a 1,3-thiazole ring substituted with a 2-chlorophenyl group at the 4-position. This structure combines aromatic and heterocyclic moieties, making it a candidate for diverse applications in medicinal chemistry and materials science. Its molecular formula is C₁₆H₁₀ClNO₂S, with a molecular weight of 315.77 g/mol .

Properties

IUPAC Name

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2S/c17-13-4-2-1-3-12(13)14-9-21-15(18-14)10-5-7-11(8-6-10)16(19)20/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOECNFWZJQETQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with Subsequent Ester Hydrolysis

Procedure :

  • Thiazole Formation : React 2-bromo-1-(2-chlorophenyl)ethanone with thiourea in DMF/acetic acid (3:1 v/v) at 20°C for 16 hours.
  • Ester Coupling : Attach the thiazole intermediate to methyl 4-bromobenzoate via Pd-catalyzed Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C, 12 hours).
  • Hydrolysis : Treat the methyl ester with LiOH in THF/water (4:1) at 60°C for 6 hours to yield the carboxylic acid.

Key Data :

  • Yield : 82% (thiazole), 73% (coupling), 91% (hydrolysis).
  • Purity : >99% (HPLC).

Advantages : High regioselectivity; scalable for industrial production.

One-Pot Cyclization and Coupling

Procedure :

  • Cyclocondensation : Combine 2-chlorophenylacetic acid, 4-cyanobenzoic acid, and Lawesson’s reagent in toluene at 110°C for 8 hours to form the thiazole-benzoic acid framework.
  • Purification : Isolate via recrystallization from ethanol/water.

Key Data :

  • Yield : 68%.
  • Reaction Time : 8 hours.

Advantages : Eliminates multi-step coupling; reduces solvent waste.

Palladium-Catalyzed Direct Arylation

Procedure :

  • Arylation : React 4-(thiazol-2-yl)benzoic acid methyl ester with 2-chlorophenylboronic acid using Pd(OAc)₂/XPhos in dioxane at 100°C for 24 hours.
  • Hydrolysis : Convert the ester to acid using NaOH (2M) in methanol/water.

Key Data :

  • Yield : 75% (arylation), 89% (hydrolysis).
  • Catalyst Loading : 5 mol% Pd.

Advantages : Avoids pre-functionalized intermediates; suitable for electron-deficient substrates.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Catalyst/Conditions Purity
Hantzsch + Suzuki Coupling 82 → 73 → 91 34 hours total Pd(PPh₃)₄, LiOH >99%
One-Pot Cyclization 68 8 hours Lawesson’s reagent 95%
Direct Arylation 75 → 89 24 hours Pd(OAc)₂/XPhos 98%

Optimization Insights

  • Solvent Systems : DMF/acetic acid enhances thiazole cyclization kinetics.
  • Catalyst Choice : XPhos ligand improves Pd stability in direct arylation.
  • Purification : Recrystallization from ethanol/water achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and reduced derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has shown that compounds containing thiazole moieties exhibit significant anticancer properties. Specifically, 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid has been studied for its ability to inhibit various cancer cell lines.

Case Studies and Findings:

  • A study highlighted the effectiveness of thiazole derivatives in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .
CompoundCancer Cell LineIC50 (µM)
This compoundMCF-70.54
This compoundHepG20.24

2. Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes involved in cancer progression. Thiazole derivatives have shown promise in targeting protein kinases and other enzymes critical for tumor growth.

Key Enzyme Targets:

  • Tyrosine Kinases : Inhibition of these enzymes can disrupt signaling pathways that promote cancer cell proliferation.
  • Carbonic Anhydrases : These enzymes are implicated in maintaining pH balance in tumors; their inhibition can hinder tumor growth.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characteristics of this compound allow for modifications that can enhance its biological activity.

Synthetic Route Example:

  • Starting Materials : 2-chlorobenzaldehyde and thiazole derivatives.
  • Reagents : Base catalysts and solvents such as dimethylformamide (DMF).
  • Reaction Conditions : Typically carried out under reflux conditions to facilitate the formation of the thiazole ring.

Mechanism of Action

The mechanism of action of 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Positional Isomers and Substitution Variants

  • 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzoic acid (CAS 35195-78-9): Differs in the position of the benzoic acid group (meta vs. para on the benzene ring). Molecular weight: 315.77 g/mol (identical to the target compound). Properties: Higher density (1.389 g/cm³) and boiling point (550.4°C at 760 mmHg) compared to non-chlorinated analogues, attributed to increased molecular packing and polarity .
  • 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid (CAS 254911-27-8):

    • Structural isomer with the 4-chlorophenyl group on the thiazole ring.
    • Similar molecular weight (315.77 g/mol ) but distinct steric and electronic profiles due to substitution patterns .
  • 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid (CAS 321430-14-2): Substitution of chlorine with a methoxy group reduces electronegativity. Molecular weight: 311.36 g/mol.
  • 4-(1,3-Thiazol-2-yl)benzoic acid (CAS 266369-49-7):

    • Lacks the chlorophenyl group, simplifying the structure.
    • Molecular weight: 205.23 g/mol .
    • Lower lipophilicity and reduced steric hindrance compared to chlorinated derivatives .

Functional Group Modifications

  • 3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid :

    • Replaces chlorophenyl with a pyridinyl group, introducing nitrogen-based hydrogen bonding capability.
    • Molecular weight: 282.32 g/mol .
    • Enhanced solubility in polar solvents due to the pyridine moiety .
  • 4-[[3-Ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid (CAS 402946-01-4): Incorporates an ethyl group and imine linkage, increasing conformational rigidity. Molecular weight: 354.10 g/mol. Potential for altered pharmacokinetics due to extended conjugation .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substituent Effects
4-[4-(2-Chlorophenyl)-...* 315.77 Not reported ~550 (estimated) Chlorine enhances lipophilicity and electronic withdrawal
3-[4-(4-Chlorophenyl)-... (35195-78-9) 315.77 Not reported 550.4 Meta substitution reduces steric hindrance
4-[4-(4-Methoxyphenyl)-... (321430-14-2) 311.36 Not reported Not reported Methoxy group increases electron density
4-(1,3-Thiazol-2-yl)... (266369-49-7) 205.23 Not reported Not reported Simpler structure with lower molecular weight

Biological Activity

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications. The data presented here is drawn from various research studies and publications to ensure a well-rounded understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H12ClN3O2SC_{17}H_{12}ClN_3O_2S. It features a thiazole ring connected to a benzoic acid moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC17H12ClN3O2S
Molecular Weight329.80 g/mol
DensityNot specified
Melting PointNot specified
LogPNot specified

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 15.6 to 23.9 µM .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of thiazole derivatives, compounds demonstrated selective toxicity towards cancer cells while sparing normal cells. For example, certain derivatives induced apoptosis in MCF-7 cells without significantly affecting RPE-1 (retinal pigment epithelial) cells .

Antimicrobial Activity

Compounds containing thiazole rings have also been investigated for their antibacterial properties. A recent analysis highlighted that some thiazole derivatives showed potent inhibitory activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.008 µg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:

  • DNA Gyrase Inhibition : Thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. The binding affinity of these compounds can lead to significant antibacterial effects .
  • Apoptosis Induction : The ability of certain derivatives to induce apoptosis in cancer cells suggests that they may interfere with cellular signaling pathways critical for cell survival .

Recent Advances

Recent studies have focused on optimizing the structure of thiazole-based compounds to enhance their biological activity. For example, modifications at the para position of the phenyl ring have been shown to improve binding affinity and selectivity towards target enzymes .

Table 2: Summary of Biological Activities

Activity TypeCell Line/BacteriaIC50/MIC ValueReference
AnticancerMCF-715.6 - 23.9 µM
AntibacterialS. pneumoniae0.008 µg/mL
Apoptosis InductionMCF-7N/A

Q & A

Basic: What are the recommended synthetic routes for 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid, and what critical reaction parameters must be controlled?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the thiazole ring via cyclization of a thiourea derivative with α-haloketones. For example, 2-chloroacetophenone derivatives can react with thiourea analogs under reflux in ethanol with catalytic acetic acid to form the thiazole core .
  • Step 2: Coupling the thiazole intermediate with a substituted benzoic acid derivative. Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may be employed, depending on substituent compatibility .
  • Critical Parameters:
    • Temperature: Reflux conditions (~80°C) are often required for cyclization .
    • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while ethanol is preferred for cyclization .
    • Purity Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are essential to track reaction progress and intermediate stability .

Basic: Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:
A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Resolves aromatic proton environments (e.g., distinguishing thiazole protons at δ 7.5–8.5 ppm) and confirms substitution patterns on the benzoic acid moiety .
    • 2D NMR (COSY, HSQC): Assigns coupling between thiazole and chlorophenyl groups .
  • X-ray Crystallography: Provides unambiguous confirmation of molecular geometry, as demonstrated for structurally related thiazole-benzoic acid derivatives (e.g., bond angles and torsional strain analysis) .
  • Mass Spectrometry (HRMS): Validates molecular weight and detects impurities (<1% by LC-MS) .

Basic: What preliminary biological screening assays are appropriate for evaluating its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorometric or colorimetric substrates. Related thiazole derivatives have shown anti-inflammatory activity via COX-2 inhibition .
  • Antimicrobial Screening:
    • Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Evidence from similar compounds suggests MIC values in the 10–50 µM range .
  • Cytotoxicity Testing:
    • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Thiazole analogs often exhibit moderate cytotoxicity, warranting SAR studies .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions may arise from:

  • Purity Variability: Use HPLC (>95% purity) to rule out impurities. For example, residual solvents or unreacted intermediates can skew bioactivity results .
  • Assay Conditions: Standardize protocols (e.g., serum concentration in cell culture, pH of buffer solutions). A study on analogous compounds showed that serum-free conditions increased apparent cytotoxicity by 30% .
  • Structural Confirmation: Re-examine NMR and X-ray data to rule out isomerism. A 2021 study found that para- vs. ortho-chlorophenyl substitution altered antifungal activity by 2-fold .

Advanced: What computational strategies can predict the compound’s mechanism of action or metabolic stability?

Methodological Answer:

  • Molecular Docking:
    • Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2). A 2024 study on thiazole derivatives identified hydrogen bonding with Arg120 and hydrophobic interactions with the chlorophenyl group as critical .
  • ADMET Prediction:
    • Tools like SwissADME estimate metabolic stability (CYP450 interactions) and bioavailability. The benzoic acid moiety may enhance aqueous solubility but reduce blood-brain barrier penetration .
  • DFT Calculations:
    • Analyze electron density maps to predict reactive sites (e.g., nucleophilic attack at the thiazole C2 position) .

Advanced: How can synthetic yields be optimized for large-scale research applications?

Methodological Answer:

  • Catalyst Screening:
    • Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki reactions. A 2022 study achieved 85% yield using 5 mol% Pd .
  • Solvent Optimization:
    • Replace ethanol with DMF/H₂O mixtures to enhance solubility of aromatic intermediates .
  • Workflow Automation:
    • Continuous-flow reactors reduce reaction times (e.g., from 24 hrs to 2 hrs for cyclization steps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.